5-Methylisoxazole-3-carbothioamide basic properties
5-Methylisoxazole-3-carbothioamide basic properties
An In-depth Technical Guide to 5-Methylisoxazole-3-carbothioamide: Properties, Synthesis, and Biological Potential
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Methylisoxazole-3-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes foundational knowledge of the isoxazole scaffold, thioamide functional group, and data from its close analog, 5-methylisoxazole-3-carboxamide. We will explore its physicochemical properties, propose a viable synthetic pathway, and discuss its potential biological activities based on established structure-activity relationships of related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this class of molecules.
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, featured in a range of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its metabolic stability, ability to participate in hydrogen bonding, and its role as a versatile synthon in organic synthesis.[1][4] Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral effects.[1][2][3][5]
The subject of this guide, 5-Methylisoxazole-3-carbothioamide, incorporates a thioamide group in place of the more common carboxamide. The replacement of an oxygen atom with sulfur in the amide functional group can significantly alter the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, often leading to modified or novel biological activities. This guide will delve into the core properties of this specific molecule, providing both established data and reasoned scientific extrapolation.
Physicochemical and Structural Properties
While extensive experimental data for 5-Methylisoxazole-3-carbothioamide is not widely published, its basic properties have been reported. These properties, along with those of its carboxamide analog, are summarized below for comparison.
| Property | 5-Methylisoxazole-3-carbothioamide | 5-Methylisoxazole-3-carboxamide | Data Source |
| Molecular Formula | C₅H₆N₂OS | C₅H₆N₂O₂ | ChemBK[6] |
| Molecular Weight | 142.18 g/mol | 126.11 g/mol | ChemBK[6], PubChem[7] |
| CAS Number | 77358-26-0 | 3445-52-1 | ChemicalBook[8], PubChem[7] |
| Appearance | Not Reported | Solid | PubChem[7] |
| Melting Point | 169 °C | Not Reported | ChemBK[6] |
| Boiling Point | 305 °C | Not Reported | ChemBK[6] |
| Density | 1.312 g/cm³ | Not Reported | ChemBK[6] |
| XLogP3 | Not Reported | 0 | PubChem[7] |
Note: Properties for 5-Methylisoxazole-3-carboxamide are computationally generated by PubChem where experimental data is unavailable.
Synthesis and Characterization
The synthesis of isoxazole derivatives is well-established, with the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne being a common and versatile method.[1][9] A practical synthetic route to 5-Methylisoxazole-3-carbothioamide would likely proceed through its carboxamide intermediate.
Proposed Synthetic Pathway
A plausible two-step synthesis is outlined below, starting from the commercially available 5-methylisoxazole-3-carboxylic acid.
Caption: Proposed two-step synthesis of 5-Methylisoxazole-3-carbothioamide.
Causality behind Experimental Choices:
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Step 1: Amidation: The carboxylic acid is first activated to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard and efficient method for preparing amides from carboxylic acids. The subsequent reaction with an ammonia source, such as ammonium hydroxide, yields the carboxamide intermediate.[10]
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Step 2: Thionation: The conversion of the carboxamide to the desired carbothioamide is a critical step. Lawesson's reagent is a widely used and effective thionating agent for amides and ketones, often providing cleaner reactions and higher yields compared to phosphorus pentasulfide (P₄S₁₀). The reaction is typically performed in an anhydrous, high-boiling solvent like toluene or xylene.
Spectroscopic Characterization
Confirmation of the final product's structure would rely on standard spectroscopic methods. While specific spectra for 5-Methylisoxazole-3-carbothioamide are not available, we can predict the key features based on its structure and comparison with its carboxamide analog.[10][11]
| Spectroscopic Method | Expected Features for 5-Methylisoxazole-3-carbothioamide | Comparison to Carboxamide Analog |
| ¹H NMR | - Singlet for the methyl (CH₃) protons (~2.4 ppm).- Singlet for the isoxazole ring proton (CH) (~6.5 ppm).- Broad singlets for the thioamide (NH₂) protons. | Similar chemical shifts for the methyl and isoxazole protons. The NH₂ protons of the thioamide may be further downfield than the amide protons. |
| ¹³C NMR | - Signal for the methyl carbon (~12 ppm).- Signals for the isoxazole ring carbons (~100-170 ppm).- Signal for the thioamide carbon (C=S) significantly downfield (~190-200 ppm). | The most significant difference would be the C=S signal, which appears much further downfield than the C=O signal of the amide (~160-170 ppm). |
| IR Spectroscopy | - N-H stretching bands (~3100-3400 cm⁻¹).- C=N stretching of the isoxazole ring (~1480 cm⁻¹).- Prominent C=S stretching band (thioamide band) (~1000-1250 cm⁻¹). | Absence of the strong C=O stretching band (~1650 cm⁻¹) that is characteristic of the carboxamide. The presence of a C=S stretch is a key indicator of successful thionation. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight of 142.18. | The molecular ion peak will be 16 mass units higher than the carboxamide analog due to the presence of sulfur instead of oxygen. |
Potential Biological Activity and Mechanism of Action
While the biological profile of 5-Methylisoxazole-3-carbothioamide has not been explicitly reported, the known activities of isoxazoles and thioamides provide a strong basis for predicting its potential therapeutic applications.[3][12] Isoxazole-containing compounds are known to act on a variety of biological targets.
Potential Therapeutic Areas:
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Antimicrobial Agents: Many isoxazole derivatives, including the well-known antibiotic Cloxacillin and the antibacterial drug Sulfamethoxazole, demonstrate potent antimicrobial activity.[1] Derivatives of 5-methylisoxazole-3-carboxamide have shown significant activity against Mycobacterium tuberculosis and other bacteria.[10][13] The thioamide moiety is also present in some antitubercular drugs, suggesting a potential synergistic or novel antimicrobial profile for the target compound.
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Anticancer Agents: Isoxazole derivatives have been investigated as anticancer agents, with some showing inhibitory activity against various cancer cell lines.[14][15] The mechanism often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation.
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Anti-inflammatory Activity: The isoxazole ring is a core component of Cox-2 inhibitors like Valdecoxib, highlighting its role in developing anti-inflammatory drugs.[3]
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